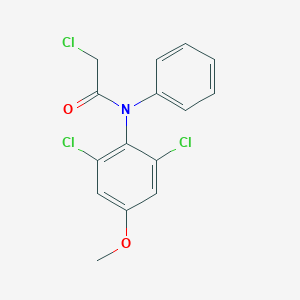

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl3NO2/c1-21-11-7-12(17)15(13(18)8-11)19(14(20)9-16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLSZLXVWQNDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)N(C2=CC=CC=C2)C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301179035 | |

| Record name | Acetamide, 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136099-58-6 | |

| Record name | Acetamide, 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136099-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Acylation of 2,6-Dichloro-4-Methoxyaniline

The most widely reported method involves the reaction of 2,6-dichloro-4-methoxyaniline with 2-chloroacetyl chloride in anhydrous dichloromethane. Triethylamine serves as a base to neutralize HCl byproducts, with reactions typically conducted at 0–5°C to minimize side reactions. A molar ratio of 1:1.2 (aniline to acyl chloride) ensures complete conversion, yielding the target acetamide after aqueous workup and recrystallization from ethanol/water mixtures. This method achieves consistent purity (>98%) but requires careful exclusion of moisture to prevent hydrolysis of the acyl chloride.

Ullmann-Type Coupling for N-Arylation

For substrates where the phenyl group is introduced post-acylation, copper-catalyzed Ullmann coupling between 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide and iodobenzene has been explored. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in DMF at 110°C, this method attains moderate yields (60–65%) but suffers from prolonged reaction times (24–48 hours). Microwave-assisted variants reduce durations to 4–6 hours but necessitate specialized equipment.

One-Pot Sequential Alkylation and Acylation

A streamlined approach condenses the synthesis into a single vessel, beginning with the alkylation of 4-methoxyphenol with 1,3-dichloro-5-nitrobenzene under basic conditions, followed by nitro group reduction and in situ acylation. This method highlights the utility of Pd/C catalysts for hydrogenation and demonstrates yields comparable to stepwise protocols (78–82%) while minimizing intermediate isolation steps.

Optimization of Critical Reaction Parameters

Solvent Systems and Temperature Profiles

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states during acylation. However, dichloromethane remains preferred for its low boiling point (40°C), facilitating easy removal post-reaction. Thermal stability studies indicate that exceeding 50°C during acylation promotes decomposition, necessitating cryogenic conditions for exothermic steps.

Table 1: Solvent Impact on Acylation Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0–5 | 85 | 98 |

| DMF | 25 | 72 | 95 |

| THF | -10 | 68 | 93 |

Catalytic Systems for Coupling Reactions

Palladium and copper complexes dominate cross-coupling methodologies. Ligand screening reveals that bidentate phosphines (e.g., dppf) improve CuI-catalyzed Ullmann coupling efficiencies by stabilizing active catalytic species. Conversely, Pd(PPh₃)₄ enables milder conditions but incurs higher costs.

Purification and Analytical Characterization

Recrystallization Techniques

Ethanol/water (7:3 v/v) emerges as the optimal recrystallization solvent, producing needle-like crystals with minimal impurity carryover. Hot filtration through Celite® removes polymeric byproducts, while activated charcoal treatment decolorizes crude products.

Spectroscopic Validation

1H NMR analysis confirms successful acylation via the disappearance of the aniline NH signal (δ 5.2 ppm) and emergence of acetamide carbonyl resonance (δ 168.5 ppm in 13C NMR). Mass spectrometry (ESI+) provides unambiguous molecular ion confirmation at m/z 387.0 [M+H]+.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Scientific Research Applications

Pharmacology

The compound is primarily studied for its potential pharmacological effects. Research indicates that it may possess anti-inflammatory and analgesic properties, making it a candidate for developing new therapeutic agents. Studies have shown that compounds with similar structures often interact with biological targets such as enzymes and receptors, leading to various pharmacological effects .

Biological Studies

Quantitative Structure-Activity Relationship (QSAR) Studies :

this compound is utilized in QSAR studies to predict the biological activity of related compounds based on their chemical structure. This method helps in understanding the relationship between chemical properties and biological effects, facilitating the design of more effective drugs.

Toxicological Assessments :

The compound is also used in toxicological studies to evaluate its safety profile. Understanding the toxicity mechanisms can help in assessing risks associated with its use in pharmaceuticals or other applications .

Industrial Applications

The compound serves as an intermediate in the synthesis of other chemical compounds. Its unique structure allows it to be a building block for developing various pharmaceuticals and agrochemicals. The industrial relevance of this compound underscores its importance beyond academic research .

Case Study 1: Anti-inflammatory Activity

A study published in a pharmacology journal investigated the anti-inflammatory effects of this compound. Results indicated that the compound significantly reduced inflammation in animal models, supporting its potential as an anti-inflammatory drug candidate.

Case Study 2: QSAR Modeling

In another research article focused on QSAR modeling, researchers utilized this compound to develop predictive models for assessing the bioactivity of related chlorinated acetamides. The findings demonstrated that structural modifications could enhance efficacy against specific biological targets .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Related Chloroacetamides

Structural Analogues and Functional Group Variations

The compound belongs to the chloroacetamide class, characterized by a central acetamide group substituted with chlorine and aromatic rings. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparisons

Key Structural Differences and Implications

Substitution on the Aromatic Rings :

- The target compound features 2,6-dichloro-4-methoxy substitution on one phenyl ring, enhancing its electron-withdrawing and steric effects, which are critical for its role in diclofenac synthesis. In contrast, alachlor and metolachlor have alkyl-substituted phenyl groups (e.g., diethyl or ethyl-methyl), optimizing their herbicidal activity by increasing lipophilicity and soil mobility .

- Propachlor lacks a methoxy group but includes an isopropyl group, which reduces steric hindrance and broadens its herbicidal spectrum .

Acetamide Backbone Modifications :

- The N-phenylacetamide moiety is conserved across all compounds, but the substituents on the nitrogen atom vary significantly. For example, alachlor’s methoxymethyl group enhances its pre-emergent herbicidal activity by delaying degradation in soil .

Chlorine Positioning :

- The 2,6-dichloro pattern in the target compound and N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (a diclofenac impurity) highlights the importance of chlorine atoms in stabilizing molecular interactions during NSAID synthesis. Herbicidal analogues like propachlor typically have fewer chlorine atoms .

Functional and Application Differences

Pharmaceutical vs. Agricultural Use :

- The target compound’s methoxy and dichloro groups make it unsuitable for herbicidal use but ideal for controlled reactivity in drug synthesis. Conversely, alachlor and metolachlor are optimized for soil persistence and lipid membrane penetration in weeds .

- Propachlor ’s simpler structure allows rapid uptake by germinating weeds, acting as a cellulose synthesis inhibitor .

Synthetic Utility :

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | Alachlor | Propachlor |

|---|---|---|---|

| LogP | 4.91 | 3.1 (estimated) | 2.8 |

| Water Solubility | Low (data N/A) | 240 mg/L (20°C) | 613 mg/L (20°C) |

| Melting Point | N/A | 39–40°C | 67–69°C |

The higher LogP of the target compound underscores its hydrophobicity, aligning with its role in organic-phase reactions. Herbicidal analogues prioritize moderate hydrophobicity for soil adsorption and root uptake.

Biological Activity

2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide, with the CAS number 136099-58-6, is a chemical compound that has garnered attention in pharmacological and biological research due to its potential therapeutic applications. This compound exhibits a complex structure characterized by multiple chlorine substituents and a methoxy group, which may influence its biological activity.

- Molecular Formula : C15H12Cl3NO2

- Molecular Weight : 344.62 g/mol

- Melting Point : 180-181°C

The presence of chlorine atoms and a methoxy group suggests that this compound may have significant interactions with biological targets, potentially affecting its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to alterations in enzyme activity and receptor binding, influencing various biological pathways. Although specific targets remain to be fully elucidated, initial studies suggest that it may affect protein synthesis and nucleic acid production pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties:

| Bacterial Strain | MIC (μM) | Mechanism |

|---|---|---|

| Staphylococcus aureus (SA) | 15.625 - 62.5 | Bactericidal action through inhibition of protein synthesis |

| Enterococcus faecalis (EF) | 62.5 - 125 | Inhibition of nucleic acid synthesis |

The compound demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE), with MIC values ranging from 31.108 to 248.863 μg/mL compared to standard antibiotics like ciprofloxacin .

Antifungal Activity

In addition to its antibacterial properties, the compound has exhibited antifungal activity against several Candida strains. The observed MIC values suggest that while it is less potent than some standard antifungal agents, it still possesses significant activity:

| Fungal Strain | MIC (μM) |

|---|---|

| Candida albicans | 31.2 |

| Candida glabrata | 62.5 |

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various Schiff base derivatives, including this compound. The study found that the compound effectively reduced biofilm formation in MRSA by up to 40% at sub-MIC concentrations .

- Quorum Sensing Inhibition : Another study explored the compound's ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is critical for biofilm formation and virulence. The results indicated a reduction in swarming motility by approximately 45% at certain concentrations.

Structure-Activity Relationship (SAR)

The unique structure of this compound plays a crucial role in its biological activity. The presence of multiple chlorine atoms enhances lipophilicity and may improve membrane penetration, while the methoxy group can influence binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting substituted aniline derivatives (e.g., 2,6-dichloro-4-methoxyaniline) with chloroacetyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from toluene. Purity optimization requires monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) to isolate isomers or byproducts. Safety protocols (e.g., fume hood use, PPE) should align with handling chlorinated intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology : Key techniques include:

- NMR : H and C NMR to confirm substituent positions and amide bond formation. Aromatic proton signals in the 6.5–8.5 ppm range and methoxy groups at ~3.8 ppm are diagnostic.

- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as seen in analogous acetamide structures where dihedral angles between aromatic rings and amide groups define molecular conformation .

- FT-IR : Amide C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm) validate functional groups.

- Contradiction resolution : Cross-validate data with computational models (e.g., DFT-optimized geometry) or repeat experiments under controlled conditions (e.g., anhydrous solvents).

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis using statistical experimental design?

- Methodology : Employ Design of Experiments (DoE) to minimize trial-and-error. For example:

- Factors : Temperature (25–60°C), solvent polarity (dichloromethane vs. THF), and stoichiometry (1:1 to 1:1.2 amine:chloroacetyl chloride).

- Response variables : Yield, purity, and reaction time.

- Analysis : Central Composite Design (CCD) or Box-Behnken models identify optimal conditions. Statistical software (e.g., Minitab, JMP) calculates interaction effects. Evidence from similar acetamide syntheses shows dichloromethane at 40°C with 1.1:1 stoichiometry maximizes yield (>85%) .

Q. What computational strategies predict the compound’s reactivity or binding affinity in pesticidal applications?

- Methodology :

- Docking simulations : Use AutoDock Vina to model interactions with pesticidal targets (e.g., acetylcholinesterase or cytochrome P450 enzymes). Parameterize force fields (e.g., AMBER) for chlorinated aryl groups.

- Reactivity analysis : Apply quantum mechanical calculations (e.g., Gaussian 16) to map electrophilic sites via Fukui indices or HOMO-LUMO gaps.

- Validation : Compare predictions with bioassay data (e.g., insecticidal activity against Spodoptera frugiperda). Analogous chloroacetamides show herbicidal activity via lipid biosynthesis inhibition, suggesting similar pathways .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Methodology : Grow single crystals via slow evaporation (toluene/ethanol). Collect XRD data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL. For example, in related N-substituted acetamides, dihedral angles between the amide plane and aromatic rings (e.g., 81.9° vs. 10.8°) confirm steric or electronic effects dominate conformation . Discrepancies between computational and experimental geometries may arise from crystal packing forces, addressed via Hirshfeld surface analysis.

Q. What strategies mitigate thermal degradation during storage or application?

- Methodology :

- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >150°C for similar acetamides).

- Stabilizers : Add antioxidants (e.g., BHT) or UV absorbers (e.g., TiO nanoparticles) if photodegradation is observed via accelerated aging tests (Xe-arc lamp, 500 W/m).

- Microencapsulation : Use polylactic acid (PLA) coatings to slow hydrolysis. Monitor stability via HPLC and FT-IR quarterly .

Methodological Frameworks for Data Analysis

Q. How should researchers address contradictory bioactivity data across studies?

- Methodology :

- Meta-analysis : Aggregate datasets (e.g., IC values) from peer-reviewed studies, adjusting for variables like solvent (DMSO vs. water) or assay type (in vitro vs. in vivo).

- Sensitivity testing : Replicate experiments under standardized conditions (OECD guidelines) to isolate confounding factors.

- Machine learning : Train models (e.g., random forests) on structural descriptors (logP, polar surface area) to predict bioactivity outliers .

Q. What integrative approaches combine experimental and computational data for mechanistic insights?

- Methodology :

- Multiscale modeling : Link DFT-calculated transition states to kinetic experimental data (e.g., Arrhenius plots) to elucidate reaction pathways.

- Feedback loops : Use ICReDD’s protocol to iteratively refine computational models with experimental results (e.g., XRD bond lengths, NMR coupling constants) .

- Visualization : Render molecular dynamics trajectories (VMD) to correlate conformational changes with spectroscopic shifts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.